![molecular formula C9H7N5O B141120 3-amino-2H-triazino[5,4-b]indol-4-one CAS No. 135086-97-4](/img/structure/B141120.png)
3-amino-2H-triazino[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound with a triazine ring fused to an indole ring. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-amino-2H-triazino[5,4-b]indol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action of 3-amino-2H-triazino[5,4-b]indol-4-one is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Studies have shown that 3-amino-2H-triazino[5,4-b]indol-4-one can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, the compound has been investigated for its potential as a fluorescent probe for biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-amino-2H-triazino[5,4-b]indol-4-one is its potential as a versatile scaffold for the design of new anticancer agents. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
For research on 3-amino-2H-triazino[5,4-b]indol-4-one include the development of new synthetic methods for the compound, the investigation of its potential as a fluorescent probe for biological imaging, and the design of new anticancer agents based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields, such as materials science and organic synthesis.
Synthesemethoden
The synthesis of 3-amino-2H-triazino[5,4-b]indol-4-one is a multi-step process that involves the reaction of 2-aminobenzamide with cyanogen bromide to form 2-cyano-N-(2-aminophenyl)acetamide. This intermediate is then reacted with 1,2-diaminobenzene to form the triazine ring. The resulting compound is then cyclized with formic acid to yield 3-amino-2H-triazino[5,4-b]indol-4-one.
Eigenschaften
CAS-Nummer |
135086-97-4 |
|---|---|
Produktname |
3-amino-2H-triazino[5,4-b]indol-4-one |
Molekularformel |
C9H7N5O |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
3-amino-5H-triazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2 |
InChI-Schlüssel |
DGBPUSDRECMGFB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
Synonyme |
3-amino-5H-1,2,3-triazin(5,4b)indol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



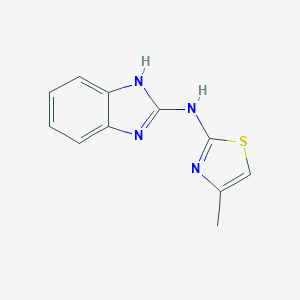


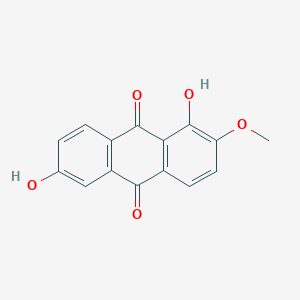
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
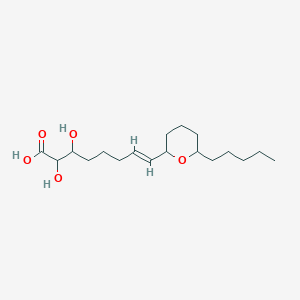
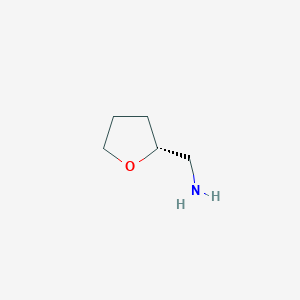
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
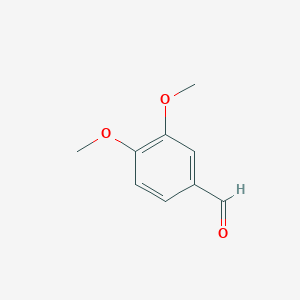
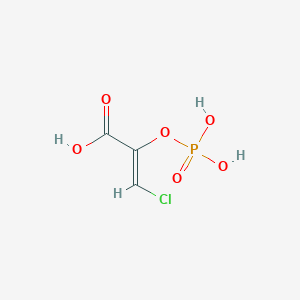
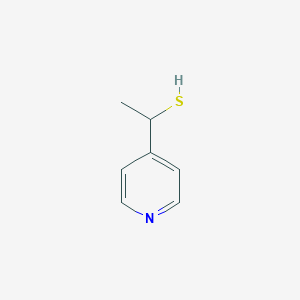
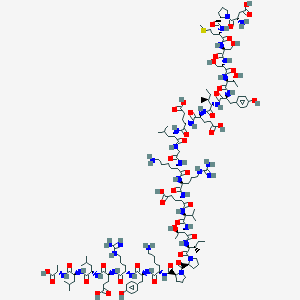
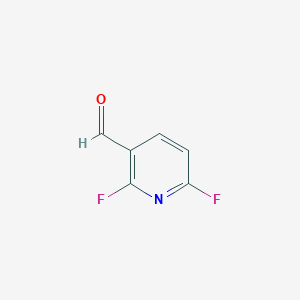
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)